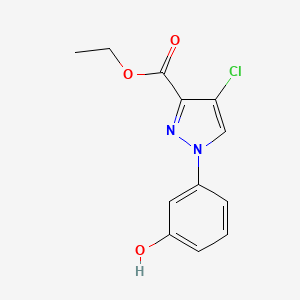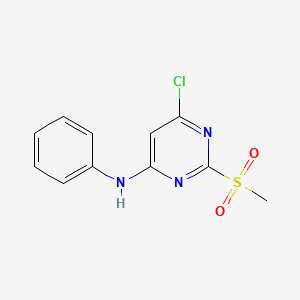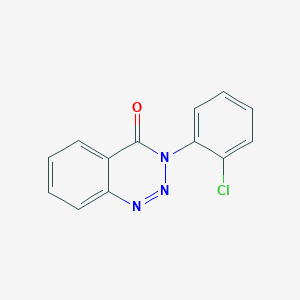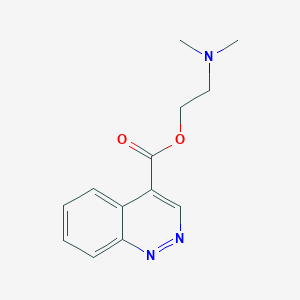![molecular formula C8H8N2OS B12927325 1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one CAS No. 919509-85-6](/img/structure/B12927325.png)
1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one is a heterocyclic compound that features both imidazole and thiazole rings fused together. This unique structure imparts a range of chemical and biological properties, making it a compound of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiazole and imidazole precursors under specific conditions. For instance, a multicomponent approach can be employed, where N-Boc-N-propargylthiazol-2-amines, carbon monoxide, a secondary amine, and oxygen are reacted under the catalysis of a PdI2/KI system at 100°C and 20 atm pressure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Thionyl chloride in dichloromethane at reflux temperature.
Major Products: The major products formed from these reactions include various substituted imidazo[5,1-b]thiazoles, which can be further functionalized for specific applications.
Scientific Research Applications
1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structure.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one exerts its effects is often related to its ability to interact with biological macromolecules. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit specific enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The molecular targets and pathways involved are still under investigation, but its interaction with DNA and proteins is a key area of focus.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocycle with similar biological activities.
Thiazolo[5,4-d]pyrimidine: Known for its antimicrobial properties.
Benzimidazole: Widely studied for its pharmacological properties.
Uniqueness: 1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one stands out due to its unique fusion of imidazole and thiazole rings, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of new drugs and materials.
Properties
CAS No. |
919509-85-6 |
|---|---|
Molecular Formula |
C8H8N2OS |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
1-imidazo[5,1-b][1,3]thiazol-2-ylpropan-1-one |
InChI |
InChI=1S/C8H8N2OS/c1-2-6(11)7-4-10-5-9-3-8(10)12-7/h3-5H,2H2,1H3 |
InChI Key |
UDEAWHDVRFIGSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN2C=NC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12927274.png)




![N-(2,6-Dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12927301.png)

![2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol](/img/structure/B12927322.png)

![2-[(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]acetamide](/img/structure/B12927328.png)

